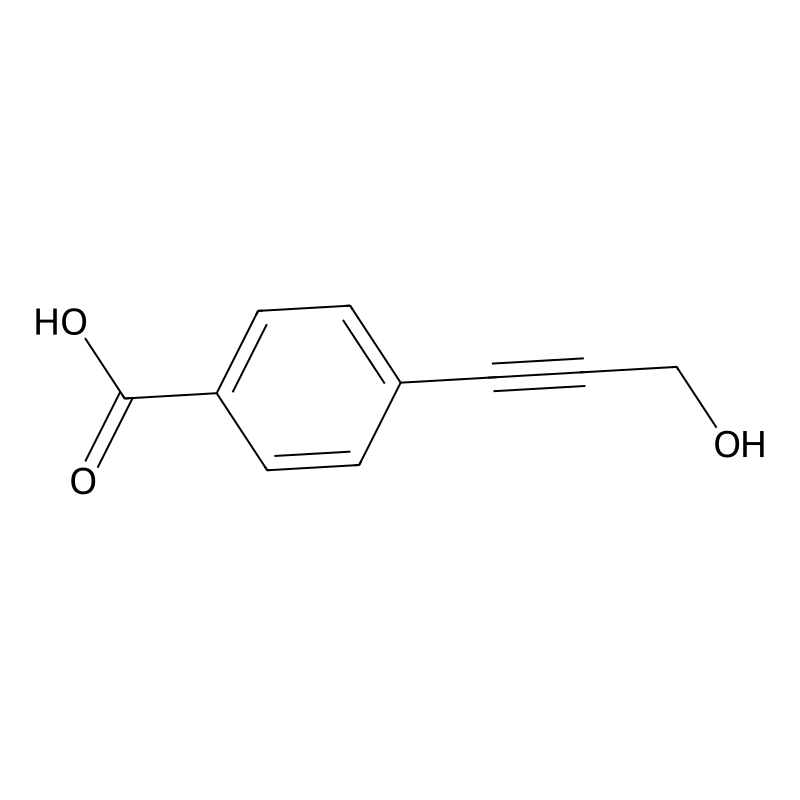4-(3-hydroxyprop-1-ynyl)benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, featuring a hydroxypropynyl group attached to the benzene ring at the para position. Its structure includes a hydroxyl group (-OH) and a propynyl group, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and biological significance .
There is no current research available on the mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid in biological systems.
Bioconjugation
4-HBPA possesses a terminal alkyne group, which can be readily used for click chemistry reactions []. Click chemistry is a powerful tool in bioconjugation for attaching various biomolecules like antibodies, drugs, or imaging agents to other molecules. By incorporating 4-HBPA into a biomolecule, researchers might be able to develop novel probes for biological studies.
Chemical Biology
The alkyne functionality in 4-HBPA can also be useful in studying protein-protein interactions or enzyme activity. By attaching 4-HBPA to a specific protein and utilizing its bioorthogonal click chemistry, researchers can monitor protein interactions within living cells [].
Material Science
Aromatic rings and alkyne groups are both common functional groups used in designing new materials. The combination of these functionalities in 4-HBPA suggests potential applications in areas like polymer synthesis or the development of new functional materials with specific properties [].
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, yielding 4-(3-oxoprop-1-ynyl)benzoic acid.
- Reduction: The triple bond in the propynyl group can be reduced to form either 4-(3-hydroxyprop-1-enyl)benzoic acid or 4-(3-hydroxypropyl)benzoic acid, depending on the extent of reduction.
- Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization of the compound .
Research indicates that 4-(3-hydroxyprop-1-ynyl)benzoic acid exhibits potential biological activities, including:
- Antimicrobial Properties: The compound may inhibit bacterial growth by disrupting cell wall synthesis or membrane integrity.
- Anticancer Activity: Preliminary studies suggest it could induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways .
These properties make it a candidate for further investigation in drug development and therapeutic applications.
The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves:
- Starting Materials: The reaction generally begins with 4-bromobenzoic acid and propargyl alcohol.
- Catalysts: A base such as potassium carbonate is used alongside a palladium catalyst.
- Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, followed by heating to reflux for several hours.
- Purification: The product is purified through recrystallization or column chromatography .
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.
4-(3-Hydroxyprop-1-ynyl)benzoic acid has several applications across different fields:
- Organic Synthesis: It serves as a building block for more complex organic molecules.
- Biological Research: Its potential antimicrobial and anticancer properties are under investigation for therapeutic use.
- Pharmaceuticals and Agrochemicals: The compound is used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals .
The interaction studies of 4-(3-hydroxyprop-1-ynyl)benzoic acid focus on its mechanisms of action within biological systems. These studies aim to identify specific molecular targets, such as enzymes and receptors, that the compound may interact with to exert its effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications .
Several compounds share structural similarities with 4-(3-hydroxyprop-1-ynyl)benzoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Distinctive Properties |
|---|---|---|
| 4-(3-Hydroxypropyl)benzoic acid | Lacks triple bond | Different chemical reactivity; lower potential biological activity |
| 4-(3-Oxoprop-1-ynyl)benzoic acid | Contains carbonyl instead of hydroxyl | Altered reactivity; potential for different biological effects |
| 4-(3-Hydroxyprop-1-enyl)benzoic acid | Contains a double bond | Affects reactivity; may exhibit distinct biological activities |
The uniqueness of 4-(3-hydroxyprop-1-ynyl)benzoic acid lies in its combination of a hydroxy group and a triple bond, offering distinct chemical reactivity and diverse applications compared to its analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








